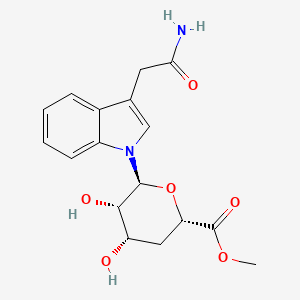
Neosidomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neosidomycin, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Neosidomycin exhibits significant antimicrobial properties, particularly against various Gram-positive bacteria and some fungi. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the bacterial ribosome.
Case Study: Efficacy Against Resistant Strains
A study demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in combating antibiotic-resistant infections. The minimum inhibitory concentration (MIC) for MRSA was found to be 4 µg/mL, indicating strong antibacterial activity .
Antitumor Properties
Recent research has indicated that this compound possesses antitumor properties, making it a candidate for cancer therapy.
Research Findings
In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound induced apoptosis in these cells, as evidenced by increased levels of cleaved caspase-3 and -9, while downregulating anti-apoptotic proteins such as Bcl-2 .
Agricultural Applications
This compound's antimicrobial properties extend to agricultural uses, particularly in plant protection against pathogens.
Field Trials
Field trials have shown that this compound can effectively control fungal diseases in crops like tomatoes and cucumbers. A study reported a 60% reduction in disease incidence when this compound was applied as a foliar spray compared to untreated controls .
Biotechnological Applications
This compound is being explored for its potential in biotechnological applications, particularly in the development of novel biopesticides and biofertilizers.
Innovative Approaches
Research is ongoing to utilize this compound in conjunction with other biocontrol agents to enhance crop resilience against biotic stressors. Preliminary results suggest improved plant growth and yield when this compound is applied alongside beneficial microorganisms .
Data Summary Table
Eigenschaften
Molekularformel |
C17H20N2O6 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
methyl (2S,4S,5S,6S)-6-[3-(2-amino-2-oxoethyl)indol-1-yl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-24-17(23)13-7-12(20)15(22)16(25-13)19-8-9(6-14(18)21)10-4-2-3-5-11(10)19/h2-5,8,12-13,15-16,20,22H,6-7H2,1H3,(H2,18,21)/t12-,13-,15-,16-/m0/s1 |
InChI-Schlüssel |
ZMUDCTHSVDUCIF-SDADXPQNSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H]([C@@H]([C@H](O1)N2C=C(C3=CC=CC=C32)CC(=O)N)O)O |
Kanonische SMILES |
COC(=O)C1CC(C(C(O1)N2C=C(C3=CC=CC=C32)CC(=O)N)O)O |
Synonyme |
neosidomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















